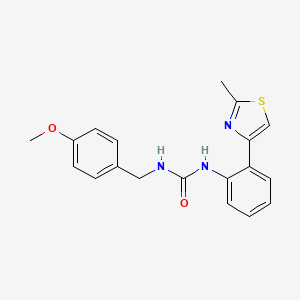

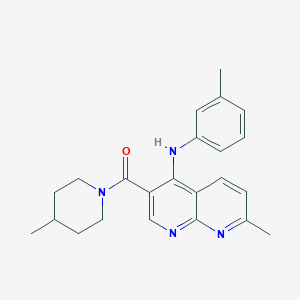

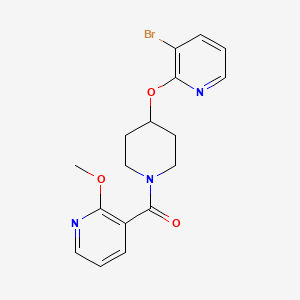

1-(4-Methoxybenzyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxybenzyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea, commonly known as MTMU, is a thiazolyl urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. MTMU is a white crystalline powder that is soluble in organic solvents and exhibits a broad range of biological activities.

Applications De Recherche Scientifique

Cancer Research and Neurodegenerative Disorders

1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea has been identified as a potential drug with potent activities against cancer cells and neurodegenerative disorders. Its significance is highlighted in the synthesis of deuterium-labeled analogs for use as internal standards in LC–MS analysis, crucial for studying drug absorption and distribution (D. Liang et al., 2020).

Molecular Imaging and PET Studies

This compound's derivative, specifically designed for positron emission tomography (PET) studies, aims at exploring its role in cerebral imaging and understanding glycogen synthase kinase-3beta (GSK-3β) related pathways. However, challenges such as poor brain penetration have been noted, indicating the complexity of its application in neuroimaging (N. Vasdev et al., 2005).

Synthesis and Material Science

Research also extends into the synthesis and characterization of novel compounds and materials derived from this urea derivative. This includes the development of substituted phenyl urea and thiourea silatranes for anion recognition, demonstrating the compound's versatility in creating functional materials with specific electronic properties (Gurjaspreet Singh et al., 2016).

Enzyme Inhibition Studies

Further studies have explored the compound's derivative as an inhibitor of Rho-associated protein kinases (ROCK1 and 2), showing potential for therapeutic applications in cancer treatment through modulation of kinase activity (Roberta Pireddu et al., 2012).

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-13-21-18(12-25-13)16-5-3-4-6-17(16)22-19(23)20-11-14-7-9-15(24-2)10-8-14/h3-10,12H,11H2,1-2H3,(H2,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOJEQZWCQRPBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2693636.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2693640.png)

![8-benzoyl-6-(2-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2693641.png)

![(2Z)-6-bromo-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2693642.png)

![2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2693645.png)

![N-(2-methoxyethyl)-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2693653.png)